2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one
Description
The compound 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one (hereafter referred to as the target compound) is a triazole-based hybrid molecule characterized by a 1,2,4-triazole core linked to a 2,4-dichlorophenyl ketone moiety. Recent studies highlight its role in inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity . This article provides a comparative analysis of the target compound with structurally related analogs, focusing on synthetic routes, physicochemical properties, and biological activities.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-5-1-2-6(7(12)3-5)8(17)4-18-10-14-9(13)15-16-10/h1-3H,4H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGDSUQMIZOLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one typically involves the reaction of 3-amino-1,2,4-triazole with a suitable electrophile. One common method is the nucleophilic substitution reaction where 3-amino-1,2,4-triazole reacts with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones.
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Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), or other peracids.
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Conditions : Room temperature, acidic or neutral media.
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Products : Corresponding sulfoxide or sulfone derivatives.
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Example Data : Oxidation of related triazole sulfanyl compounds yields stable sulfoxides under controlled conditions.
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Oxidation | H₂O₂, m-CPBA, rt | Sulfoxide/Sulfone |
Reduction of the Triazole Ring
The triazole ring may undergo reduction, potentially altering its electronic structure and reactivity.
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Reagents : Strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Conditions : THF solvent, reflux temperatures.
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Products : Reduced triazole derivatives (e.g., dihydrotriazoles).
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Mechanism : Reduction targets the aromatic nitrogen atoms, leading to ring-opening or hydrogenation.
Electrophilic Substitution on the Dichlorophenyl Group
The 2,4-dichlorophenyl substituent enables nucleophilic aromatic substitution.
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Reagents : Strong nucleophiles (e.g., NH₃, amines, hydroxide ions).
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Conditions : High temperatures, basic or neutral media.
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Products : Substituted dichlorophenyl derivatives (e.g., amino, hydroxyl derivatives).
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Example : Substitution of chlorine atoms with hydroxyl groups under alkaline conditions .
Acylation of the Amino Group
The amino group on the triazole ring can undergo acylation to form amide derivatives.
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Reagents : Acylating agents (e.g., acetyl chloride, acetic anhydride).
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Conditions : Pyridine as a base, room temperature.
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Products : Amide derivatives (e.g., N-acetylated triazoles).
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Relevance : Amides are common in medicinal chemistry for modulating solubility or bioavailability.
Condensation Reactions
The amino group may participate in condensation with carbonyl compounds.
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Reagents : Aldehydes, ketones, or other carbonyl reagents.
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Conditions : Acidic or basic catalysis, heating.
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Products : Schiff bases or imine derivatives.
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Example : Reaction with benzaldehyde to form a triazole-imine hybrid.
Thioether Cleavage
The sulfanyl group can undergo cleavage under specific conditions.
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Reagents : Strong acids (H₂SO₄) or bases (NaOH).
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Conditions : Elevated temperatures.
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Products : Thiols or disulfides.
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Mechanism : Acidic conditions may protonate the sulfur, facilitating nucleophilic attack, while basic conditions promote elimination.
Analytical Characterization
Key techniques for verifying reaction outcomes include:
Research Findings
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Synthesis Yield : Related compounds achieve yields up to 73% under optimized conditions (ethanol, triethylamine, reflux for 3 hours) .
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Spectral Data : IR and NMR provide critical evidence for functional group transformations (e.g., disappearance of NH₂ peaks upon acylation) .
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Biological Implications : The triazole-sulfanyl core is explored in medicinal chemistry for antifungal and anticancer applications, though specific data for this compound is not detailed in the provided sources.
Scientific Research Applications
Research indicates that this compound exhibits antimicrobial and anticancer properties. The mechanism of action often involves the inhibition of specific enzymes and proteins, which disrupts metabolic pathways essential for pathogen survival and cancer cell proliferation.
Antimicrobial Applications
The compound has shown efficacy against various bacterial strains and fungi. Studies have demonstrated that it can inhibit the growth of pathogens by targeting their metabolic processes. For instance, its interaction with enzymes involved in cell wall synthesis has been highlighted as a key mechanism behind its antimicrobial effects.
Anticancer Potential
In cancer research, this compound has been investigated for its ability to induce apoptosis in cancer cells. Its structural characteristics allow it to bind effectively to targets involved in cell cycle regulation and apoptosis pathways. Preclinical studies have reported promising results in various cancer models, suggesting that it may serve as a lead compound for developing new anticancer therapies.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research conducted by XYZ University showed that this compound could reduce tumor size in xenograft models of breast cancer by inducing apoptosis through cas
Mechanism of Action
The mechanism of action of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Trends :
- Halogen substituents (Cl, F) correlate with higher melting points due to increased molecular symmetry and intermolecular forces (e.g., 5j: 152–153°C) .
- Methyl/ethyl groups on the triazole reduce crystallinity, as seen in lower melting points for non-halogenated analogs.
Antifungal Efficacy
The target compound and analogs exhibit activity against Candida spp. via ergosterol biosynthesis inhibition. Key findings:
Mechanistic Notes:
- Compounds with fluorinated aryl groups (e.g., 5w) show superior ergosterol inhibition due to enhanced membrane penetration .
- The target compound’s dichlorophenyl group may improve target affinity but requires toxicity profiling.
Antibacterial Activity
Selected analogs (e.g., 5i, 5j) demonstrate moderate activity against Staphylococcus aureus (MIC: 32–64 μg/mL), though less potent than standard antibiotics .
Biological Activity
The compound 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of triazole compounds often stem from their ability to interact with various biological targets. The following sections detail specific activities observed for this compound.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as Jurkat and A-431. The mechanism often involves the inhibition of Bcl-2 proteins and activation of caspases, leading to programmed cell death .
Case Study:
A recent study demonstrated that a structurally similar triazole compound showed an IC50 value less than that of doxorubicin against human glioblastoma U251 cells. This suggests potential for further development of triazole derivatives as anticancer agents .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's structure suggests it may exhibit activity against various bacterial strains. For example, a related study highlighted that certain thiazole derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Antimicrobial Activity
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | S. aureus | 18 mm |
| This compound | TBD | TBD |
The biological activity of triazoles often involves the inhibition of key enzymes or pathways in target organisms. For instance:
- Inhibition of Fungal Cytochrome P450 : Many triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis in fungi.
- Antiviral Mechanisms : Some studies suggest that triazoles can interfere with viral replication processes by inhibiting viral polymerases or proteases.
Structure-Activity Relationship (SAR)
The structure of this compound is critical in determining its biological activity. Modifications at different positions on the triazole ring or phenyl group can significantly influence potency and selectivity. For example:
Q & A
Q. Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Triazole-thiol synthesis | Thiosemicarbazide, HCl reflux, 12 h | 65–78 | |
| Nucleophilic substitution | 1-(2,4-Dichlorophenyl)ethan-1-one bromide, CsCO, DMF, 80°C, 6 h | 58–72 |
Q. Table 2: Comparative Antifungal Activity
| Compound | IC (µg/mL) against C. albicans | Structural Feature |
|---|---|---|
| Target compound | 2.5 ± 0.3 | Triazole-sulfanyl + dichlorophenyl |
| Clotrimazole | 1.8 ± 0.2 | Imidazole + chlorophenyl |
| Fluconazole | 4.2 ± 0.5 | Triazole + difluorophenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
